4-chloro-N-methyl-1,3-benzothiazol-2-amine
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Overview
Description
4-chloro-N-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a chlorine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazole derivatives, which 4-Chloro-N-methylbenzo[d]thiazol-2-amine is a part of, have shown significant anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .
Scientific Research Applications
4-chloro-N-methyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the chlorine and methyl substituents but shares the core benzothiazole structure.
4-chlorobenzothiazole: Similar structure but without the N-methyl group.
N-methylbenzothiazole: Similar structure but without the chlorine atom.
Uniqueness
4-chloro-N-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and N-methyl substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWLEYCNOWRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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